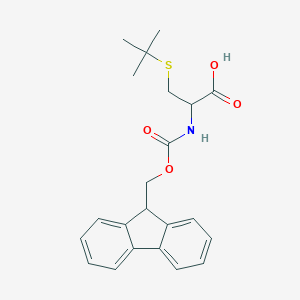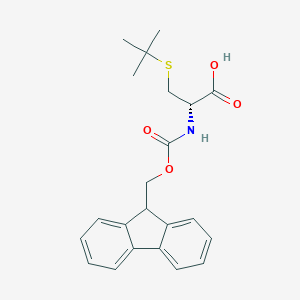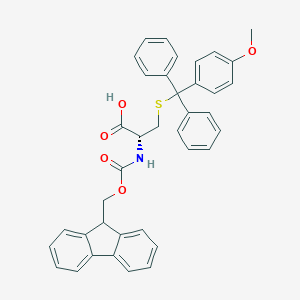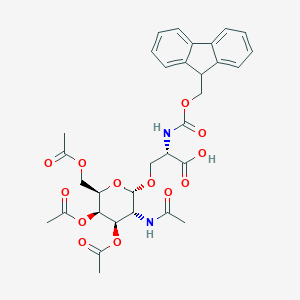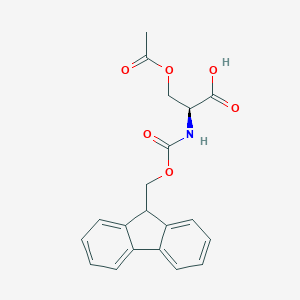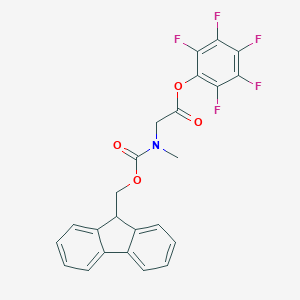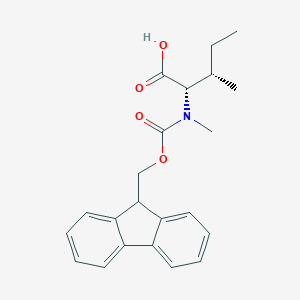
Fmoc-N-Me-Ile-OH
説明
Fmoc-N-Me-Ile-OH is an organic compound used in the synthesis of peptides and peptide derivatives. It is a derivative of N-methyl-2-iodoethylamine that is used in the synthesis of peptides and peptide derivatives. It is a member of the Fmoc (9-fluorenylmethoxycarbonyl) group of compounds. This compound is a versatile reagent used in organic synthesis and has a wide range of applications in the synthesis of peptides and peptide derivatives.
科学的研究の応用
ペプチド合成による医薬品開発
Fmoc-N-Me-Ile-OH は、潜在的な治療用途を目的としたペプチド合成によく用いられます。 ペプチド配列中のアミノ酸のN-メチル化により、ペプチドへの組み込みにより、生体利用能と半減期がin vivoで向上する可能性があります 。この修飾は、改善された薬物動態特性とタンパク質分解による分解に対する感受性の低下につながる可能性があり、ペプチドベースの医薬品の開発において価値があります。
ペプチドベース材料に関する研究
この化合物は、ペプチドベースの材料の研究開発においても役立っています。 例えば、This compoundを含むペプチドは、薬物送達システムや組織工学に用途があるヒドロゲルを形成することができます 。N-メチル化は、これらの材料の自己集合と機械的特性に影響を与える可能性があります。
作用機序
Target of Action
Fmoc-N-Me-Ile-OH is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups of amino acids, which play a crucial role in the formation of peptide bonds .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a base-labile protecting group . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It is used to protect the amine groups of amino acids during the formation of peptide bonds, preventing unwanted side reactions . After the peptide bond formation, the Fmoc group is removed, allowing the next amino acid to be added .
Pharmacokinetics
Its solubility in dimethylformamide (dmf) is an important property for its use in peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptide bonds without unwanted side reactions . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Action Environment
The action of this compound is influenced by the reaction conditions in peptide synthesis . The use of piperidine in DMF for Fmoc group removal is a common practice . The reaction temperature and the pH of the solution can also influence the efficiency of the Fmoc group removal . The compound should be stored at a temperature between 2-30°C .
生化学分析
Biochemical Properties
Fmoc-N-Me-Ile-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during this process. The exact nature of these interactions depends on the specific context of the peptide synthesis.
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis . By facilitating the formation of peptides, it indirectly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis . It protects the amine group of an amino acid during the synthesis process, preventing unwanted reactions. The Fmoc group can be removed under basic conditions, allowing the peptide chain to continue growing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly during the course of a peptide synthesis reaction . The stability and degradation of this compound would depend on the specific conditions of the reaction, including the pH and the presence of other reactants .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and other biomolecules during this process. The specific details of these interactions and their effects on metabolic flux or metabolite levels would depend on the context of the peptide synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be primarily related to its role in peptide synthesis
Subcellular Localization
The subcellular localization of this compound would depend on the context of the peptide synthesis process . It could potentially be localized to any compartment or organelle where peptide synthesis is taking place.
特性
IUPAC Name |
(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIOLCJHRZWOLS-XOBRGWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572729 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138775-22-1 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





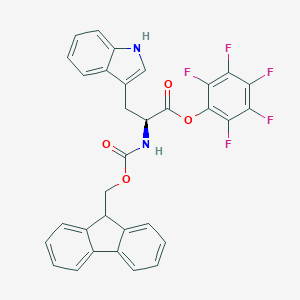
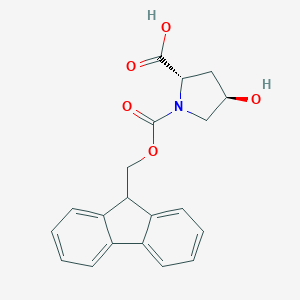

![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)
